7-methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Description

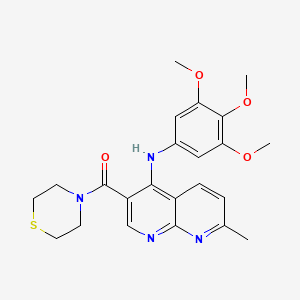

7-Methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative characterized by a methyl group at position 7, a thiomorpholine-4-carbonyl moiety at position 3, and an N-linked 3,4,5-trimethoxyphenyl substituent. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and infectious diseases .

Properties

IUPAC Name |

[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-14-5-6-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-7-9-32-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKLDJDPWOAXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Key Features:

- Naphthyridine Core: This heterocyclic structure is known for its diverse biological activities.

- Thiomorpholine Group: This moiety is often associated with enhanced pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

- Mechanism of Action: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.

- In Vitro Studies: Research has shown that the compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

In addition to its antitumor potential, this compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition: It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models: In rodent models of inflammation, administration of this compound resulted in decreased edema and pain responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Receptor Modulation: It could modulate receptor activity related to inflammation and cell proliferation.

Case Study 1: Anticancer Efficacy in Lung Cancer

A recent study evaluated the efficacy of this compound in lung cancer models. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the importance of further clinical trials to explore its therapeutic potential in humans.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another investigation focused on the anti-inflammatory properties of the compound in arthritis models. It demonstrated a marked decrease in joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three classes of molecules: naphthyridine derivatives , trimethoxyphenyl-containing agents , and heterocyclic carboxamides . Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of 7-Methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine and Analogues

Structural and Functional Comparisons

Core Structure :

- The 1,8-naphthyridine core of the target compound distinguishes it from the 1,5-naphthyridine in and the phthalimide in . The 1,8-naphthyridine’s electron-deficient aromatic system enhances interactions with biological targets, such as kinases or DNA topoisomerases, compared to the phthalimide’s use in polymer synthesis .

Trimethoxyphenyl Substituent :

- Solubility-Modifying Groups: The thiomorpholine-4-carbonyl moiety likely improves aqueous solubility compared to the lipophilic adamantyl and pentyl groups in ’s naphthyridine derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.